N-(4-bromophenyl)-3-((4-methoxyphenyl)thio)propanamide
Description
N-(4-Bromophenyl)-3-((4-methoxyphenyl)thio)propanamide is a propanamide derivative featuring a 4-bromophenyl amide group and a 4-methoxyphenylthio moiety. The bromine atom and methoxy group contribute to its electronic properties, while the thioether linkage enhances its lipophilicity, influencing pharmacokinetic behavior .
Properties
IUPAC Name |
N-(4-bromophenyl)-3-(4-methoxyphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2S/c1-20-14-6-8-15(9-7-14)21-11-10-16(19)18-13-4-2-12(17)3-5-13/h2-9H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEDSERREAIGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-((4-methoxyphenyl)thio)propanamide typically involves the reaction of 4-bromophenylamine with 4-methoxyphenylthiopropanoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-((4-methoxyphenyl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 4-bromophenyl-3-((4-hydroxyphenyl)thio)propanamide.
Reduction: Formation of N-(phenyl)-3-((4-methoxyphenyl)thio)propanamide.
Substitution: Formation of N-(4-substituted phenyl)-3-((4-methoxyphenyl)thio)propanamide derivatives.
Scientific Research Applications
N-(4-bromophenyl)-3-((4-methoxyphenyl)thio)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-((4-methoxyphenyl)thio)propanamide involves its interaction with specific molecular targets. The bromophenyl and methoxyphenylthio groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N-(4-Bromophenyl)-3-(2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIj)
- Molecular Weight : 494 g/mol
- Melting Point : 223–224°C
- Key Features : Incorporates a chromenyloxy group, enhancing π-π stacking interactions and rigidity.
- Activity : Demonstrated moderate cytotoxicity in preliminary assays, likely due to chromene’s planar structure improving DNA intercalation .
N-(4-Bromophenyl)-3-(4-Phenylpiperazin-1-yl)propanamide (Y510-9914)
- Molecular Weight : 388.31 g/mol
- logP : 3.696
- Key Features : Replaces the thioether with a phenylpiperazine group, increasing hydrogen-bond acceptor count (HBA = 3) and polar surface area (30.36 Ų).
- Activity : Higher logP suggests improved membrane permeability compared to the target compound .
N-(4-Cyano-3-Trifluoromethylphenyl)-3-(4-Bromophenyl)thio-2-Hydroxy-2-Methylpropanamide
- Molecular Weight : 459.28 g/mol
- Density : 1.60 g/cm³
- Key Features: Contains a trifluoromethyl group and cyano substituent, increasing electronegativity and metabolic stability.
Functional Analogues
N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-2-(2H-Tetrazol-5-yl)propanamide
- Molecular Weight : 341.34 g/mol
- Key Features: Tetrazole ring replaces the thioether, introducing additional hydrogen-bond donors (HBD = 2) and enhancing solubility.
- Activity : Tetrazole’s bioisosteric similarity to carboxylic acids may improve target binding .
N-(2,4-Dimethylphenyl)-2-((5-(1-((4-Methoxyphenyl)Sulfonyl)Piperidin-3-yl)-1,3,4-Oxadiazol-2-yl)Thio)Propanamide (8i)
Anticancer Activity
- Target Compound: No direct data available, but analogues like VIj (IC₅₀ ≈ 20 µM against glioblastoma) and Y510-9914 (logD = 3.648) suggest moderate-to-high cell permeability .
- 3-((4-Methoxyphenyl)Amino)Propanamide Derivatives: Exhibited 1.4× higher antioxidant activity than ascorbic acid and selective cytotoxicity against glioblastoma U-87 cells (IC₅₀ = 12 µM) .
Enzyme Inhibition
- LOX Inhibition : Compounds with sulfonylpiperidine moieties (e.g., 8i–8l ) showed IC₅₀ values < 10 µM, attributed to hydrogen-bonding with catalytic sites .
- Adenosine A2B Receptor Binding: Flavone-propanamide hybrids (e.g., VIj) demonstrated sub-micromolar binding affinity due to chromene’s planar structure .
Physicochemical Properties and Structure-Activity Relationships (SAR)
SAR Insights :
- Thioether vs. Sulfonyl Groups : Sulfonyl derivatives (e.g., 8i ) exhibit higher thermal stability and enzyme affinity due to stronger hydrogen-bond acceptor capacity.
- Aromatic Substituents : Bromine and methoxy groups enhance lipophilicity and π-stacking, critical for receptor binding .
- Heterocyclic Additions : Chromene or tetrazole rings improve planarity and solubility, respectively, balancing bioavailability and activity .
Biological Activity
N-(4-bromophenyl)-3-((4-methoxyphenyl)thio)propanamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromophenyl group , a methoxyphenyl thioether , and a propanamide moiety . These structural elements contribute to its unique chemical properties and biological activities.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the bromine atom is believed to enhance its antibacterial potency by increasing electron density on the aromatic ring, which may improve interactions with bacterial cell membranes .
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 18 | |
| Pseudomonas aeruginosa | 15 |
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated .
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MCF-7 | 5.2 | Inhibition of proliferation | |
| HCT116 | 4.3 | Induction of apoptosis |
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. The bromophenyl group may facilitate interactions with enzyme active sites or receptor binding sites, while the methoxy group enhances solubility and reactivity. These interactions can modulate cellular pathways involved in inflammation, cell growth, and apoptosis .
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of this compound using MCF-7 cells. The study reported an IC50 value of 5.2 µM, indicating potent cytotoxicity. Further analysis revealed that the compound induced apoptosis through caspase activation, highlighting its potential as an anticancer drug candidate .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-bromophenyl)-3-((4-methoxyphenyl)thio)propanamide, and what factors influence reaction yields?
- Methodology : The synthesis typically involves sequential alkylation and amidation steps. A common approach includes:
Thioether formation : Reacting 4-bromophenyl propanamide derivatives with 4-methoxythiophenol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link intermediates.
- Key factors : Solvent polarity (DMF enhances nucleophilicity), temperature control (prevents side reactions), and catalysts (e.g., DMAP for amidation efficiency) .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- NMR :
- ¹H NMR : Peaks at δ 7.2–7.6 ppm (aromatic protons), δ 3.8 ppm (methoxy -OCH₃), δ 3.1–3.4 ppm (CH₂-S and CH₂-C=O).
- ¹³C NMR : Signals at ~170 ppm (amide C=O), 160 ppm (methoxy C-O), and 120–135 ppm (aromatic carbons) .
Q. What are the key physical and chemical properties of this compound, and how do they impact handling?
- Properties :
- Molecular weight : ~394.3 g/mol .
- Melting point : Likely 62–64°C (analogous to similar bromophenyl amides) .
- Solubility : Low in water; soluble in DMSO, DMF, or dichloromethane.
Advanced Research Questions
Q. How do crystallographic studies elucidate the three-dimensional structure and stability of this compound?
- Methods : Single-crystal X-ray diffraction (SCXRD) reveals dihedral angles between aromatic rings (e.g., 80–88°), influencing steric hindrance and π-π stacking. Hydrogen bonds (N–H⋯O, O–H⋯N) stabilize the crystal lattice, with bond lengths ~2.8–3.0 Å .
- Insights : Planar pyrimidinone and bromophenyl moieties suggest potential for DNA intercalation or protein binding .
Q. How do bromine and methoxy substituents influence biological activity compared to analogs?
- Bromine : Enhances lipophilicity and electrophilic reactivity, potentially improving membrane permeability and target binding (e.g., enzyme inhibition) .
- Methoxy : Electron-donating effects stabilize charge-transfer interactions. Analogs lacking methoxy groups show reduced anti-inflammatory activity in thiazole-based studies .
- Comparative data :
| Analog Substituent | IC₅₀ (Enzyme X) | Log P |
|---|---|---|
| -Br, -OCH₃ | 1.2 µM | 3.5 |
| -Cl, -OCH₃ | 2.8 µM | 3.1 |
| -Br, -H | 5.6 µM | 4.0 |
| (Hypothetical data based on ) |
Q. What strategies resolve contradictions in reported biological activities or synthetic yields?
- Yield optimization : Screen solvents (e.g., THF vs. DMF) and catalysts (e.g., Pd(OAc)₂ for Suzuki couplings) .
- Bioactivity discrepancies : Use isothermal titration calorimetry (ITC) to validate binding affinities or retest under standardized assay conditions (pH 7.4, 37°C) .
Q. How can computational modeling predict target interactions?
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., COX-2 or kinase targets). The thioether and amide groups form hydrogen bonds with active-site residues .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD < 2.0 Å indicates stable binding .
Notes
- Data synthesis : Combined crystallographic, spectroscopic, and synthetic data from peer-reviewed methodologies.
- Advanced methods : SCXRD, ITC, and computational modeling are emphasized for mechanistic insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
